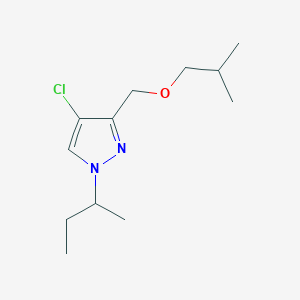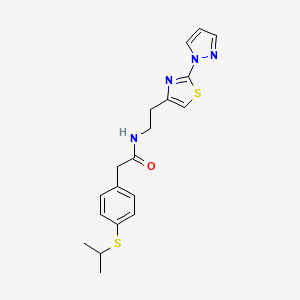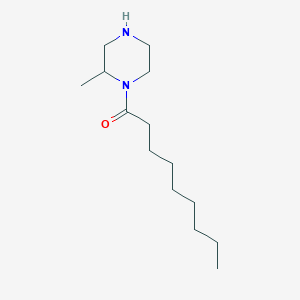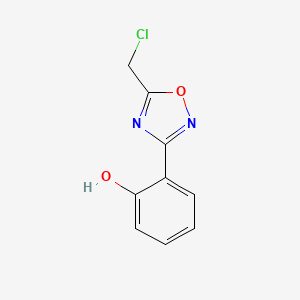
1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In agriculture, 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole has been used as a herbicide to control the growth of weeds. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or receptors in the body, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole has various biochemical and physiological effects, depending on the application. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anticancer activities. In agriculture, 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole has been shown to inhibit the growth of weeds by disrupting specific metabolic pathways. In material science, this compound has been used as a building block for the synthesis of materials with unique properties, such as high thermal stability and conductivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its versatility. This compound can be easily synthesized and modified to suit various applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are numerous future directions for the study of 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole. In medicinal chemistry, further studies are needed to investigate the potential of this compound as a drug candidate for the treatment of various diseases. In agriculture, research is needed to develop more effective and environmentally friendly herbicides using 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole as a building block. In material science, further studies are needed to explore the potential of this compound as a building block for the synthesis of materials with unique properties, such as high thermal stability and conductivity.
In conclusion, 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 1-sec-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-3-(isobutoxymethyl)-1H-pyrazole with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
1-butan-2-yl-4-chloro-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-5-10(4)15-6-11(13)12(14-15)8-16-7-9(2)3/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNJZXHPPNJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)

![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)
![(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2799543.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2799547.png)